N-(5-amino-2-methylphenyl)benzamide (CAS: 223138-39-4): Synthesis, Conformational Dynamics, and Applications in Targeted Therapeutics
N-(5-amino-2-methylphenyl)benzamide (CAS: 223138-39-4): Synthesis, Conformational Dynamics, and Applications in Targeted Therapeutics
In the landscape of targeted therapeutics, the spatial orientation of a pharmacophore dictates its binding affinity, selectivity profile, and ability to bypass resistance mechanisms. As a Senior Application Scientist overseeing medicinal chemistry workflows, I frequently leverage specific regioisomers to navigate complex structure-activity relationships (SAR).
This technical whitepaper provides an in-depth analysis of N-(5-amino-2-methylphenyl)benzamide (CAS: 223138-39-4), a critical building block in the synthesis of next-generation kinase inhibitors. By examining its structural causality, synthetic pathways, and analytical validation, this guide serves as a comprehensive resource for drug development professionals.
Structural Causality in Drug Design
The core of N-(5-amino-2-methylphenyl)benzamide is based on a 2-methyl-1,5-phenylenediamine scaffold. To understand its value, we must contrast it with the ubiquitous 4-methyl-1,3-phenylenediamine core found in blockbuster drugs like Imatinib (1)[1].
In traditional BCR-ABL inhibitors, the methyl group is positioned para to the benzamide linkage. However, in CAS 223138-39-4, the methyl group is positioned ortho to the benzamide nitrogen. This seemingly minor transposition introduces a profound steric clash between the methyl protons and the carbonyl oxygen of the amide.
Mechanistic Impact: This steric hindrance restricts the rotation of the N-phenyl bond, locking the molecule into a highly specific dihedral angle. This "conformational lock" is deliberately exploited to design Type I and Type II kinase inhibitors that must fit into rigid or mutated binding pockets (such as the T315I gatekeeper mutation), thereby enhancing target specificity and reducing off-target toxicity (2)[2].
Pharmacophore mapping illustrating the steric lock effect of the ortho-methyl group.
Retrosynthetic Analysis & Workflow
The synthesis of N-(5-amino-2-methylphenyl)benzamide relies on a highly efficient two-step sequence starting from commercially available 2-methyl-5-nitroaniline. The workflow ensures high regioselectivity during acylation and prevents over-reduction during the subsequent hydrogenation step.
Synthetic workflow for N-(5-amino-2-methylphenyl)benzamide from 2-methyl-5-nitroaniline.
Self-Validating Experimental Protocols
To ensure reproducibility and high yield, the following protocols have been engineered with built-in causality and validation checkpoints.
Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)benzamide
Objective: Regioselective nucleophilic acyl substitution.
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Initialization: Charge a dry, nitrogen-purged round-bottom flask with 2-methyl-5-nitroaniline (1.0 eq) and anhydrous dichloromethane (DCM) (10 volumes).
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Base Addition: Add triethylamine (TEA) (1.5 eq) and cool the mixture to 0°C using an ice-water bath.
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Causality: TEA acts as a non-nucleophilic acid scavenger. It neutralizes the HCl generated during the reaction, preventing the starting aniline from forming an unreactive anilinium salt. The 0°C environment suppresses di-benzoylation and manages the exothermic kinetics of substituted anilines (3)[3].
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Acylation: Add benzoyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
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Validation Checkpoint: Stir the reaction at room temperature for 2 hours. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is complete when the yellow spot of the starting material is fully consumed.
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Workup: Quench with saturated aqueous NaHCO₃, extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford the intermediate (CID 269062) (4)[4].
Protocol 2: Catalytic Hydrogenation to Target Compound
Objective: Chemoselective reduction of the nitro group.
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Solvation: Dissolve the intermediate (1.0 eq) in a 1:1 mixture of absolute ethanol and ethyl acetate (15 volumes).
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Catalyst Loading: Carefully add 10% Palladium on Carbon (Pd/C) (0.1 eq by weight) under a strict blanket of nitrogen.
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Causality: The nitrogen blanket is critical to prevent the ignition of the pyrophoric Pd/C catalyst when it contacts solvent vapors.
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Reduction: Evacuate the flask and backfill with hydrogen gas (balloon pressure, 1 atm). Stir vigorously at room temperature for 4-6 hours.
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Causality: Mild conditions (1 atm H₂, RT) are deliberately chosen over aggressive Bechamp reduction (Fe/HCl) to prevent the hydrogenolysis of the aromatic ring or cleavage of the newly formed benzamide bond.
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Validation Checkpoint: Monitor via LC-MS to ensure complete reduction of the nitro group.
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Isolation: Filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure and recrystallize from ethanol/water to yield pure N-(5-amino-2-methylphenyl)benzamide (5)[5].
Quantitative Data & Analytical Characterization
Thorough analytical validation is required before advancing this building block into cross-coupling or SNAr reactions with pyrimidine derivatives.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value |
| CAS Number | 223138-39-4 |
| Molecular Formula | C₁₄H₁₄N₂O |
| Molecular Weight | 226.27 g/mol |
| Hydrogen Bond Donors | 2 (Amide NH, Amine NH₂) |
| Hydrogen Bond Acceptors | 2 (Amide O, Amine N) |
| Calculated LogP | ~2.6 |
| Topological Polar Surface Area | 55.1 Ų |
Table 2: Analytical Validation Markers
| Analytical Method | Target Signal / Expected Result | Causality for Validation |
| LC-MS (ESI+) | m/z [M+H]⁺ = 227.1 | Confirms exact mass and successful nitro reduction. |
| ¹H NMR (DMSO-d₆) | ~9.8 ppm (s, 1H, NH amide) | Confirms the integrity of the benzamide linkage. |
| ¹H NMR (DMSO-d₆) | ~5.0 ppm (s, 2H, NH₂ amine) | Validates the presence of the free primary amine for downstream coupling. |
| ¹H NMR (DMSO-d₆) | ~2.1 ppm (s, 3H, Ar-CH₃) | Confirms the intact ortho-methyl group, ensuring the correct regioisomer. |
References
- N-(2-Methyl-5-nitrophenyl)
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)
- WO 2013/035102 A1 (Imatinib Intermediates)
- The Benzoylation of Substituted Anilines in Different Solvents Source: RSC Publishing URL
- N-(5-Amino-2-methylphenyl)
Sources
- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 2. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 822. The benzoylation of substituted anilines in different solvents - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. N-(2-Methyl-5-nitrophenyl)benzamide | C14H12N2O3 | CID 269062 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
